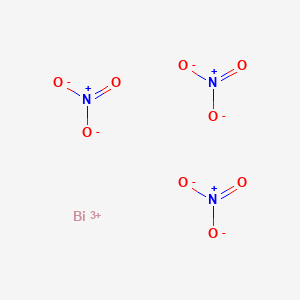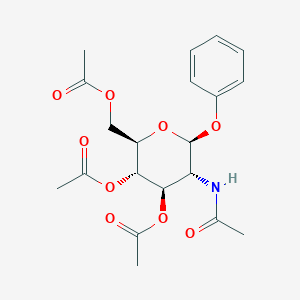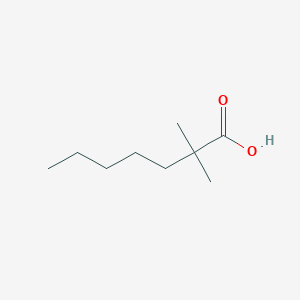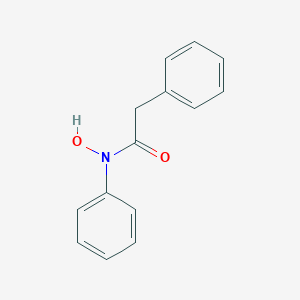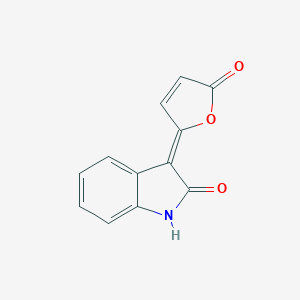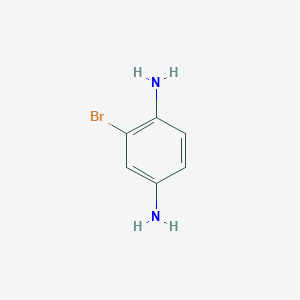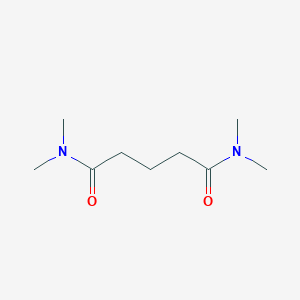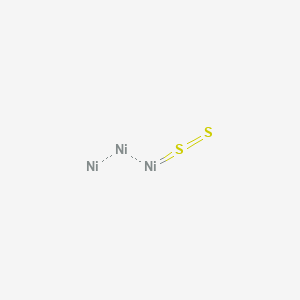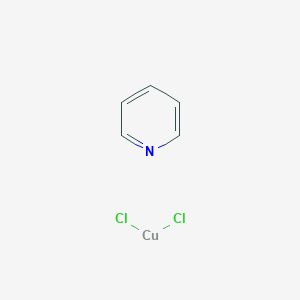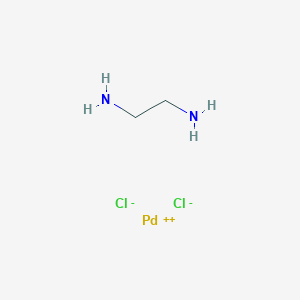
Dichloro(1,2-diaminoethane)palladium
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dichloro(1,2-diaminoethane)palladium and related compounds typically involves reactions of palladium salts with diaminoethane or related ligands. For instance, the synthesis of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) is achieved by reacting 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl with Na2 Pd Cl4, yielding a product of high purity and a yield of 97.4% (Wang Zhaowe, 2015).
Molecular Structure Analysis
The molecular structure of dichloro(1,2-diaminoethane)palladium complexes is often square planar, featuring coordination to nitrogen and chlorine atoms. For example, X-ray structure analysis of dichloro(benzoylmethylenediphenyl-2-diphenylphosphinoethylphosphorane)palladium revealed a square planar configuration (H. Takahashi et al., 1976).
Wissenschaftliche Forschungsanwendungen
Dichloro(1,2-diaminoethane)palladium, also known as (Ethylenediamine)palladium(II) chloride, is a complex of palladium with the formula Pd(H2NCH2CH2NH2)Cl2 . It has a molecular weight of 237.42 .
This compound is often used as a catalyst in various chemical reactions, particularly in cross-coupling reactions . Cross-coupling reactions are a type of reaction where two different organic compounds are joined together with the help of a metal catalyst. These reactions are widely used in organic synthesis for the creation of a variety of products, including pharmaceuticals, agrochemicals, and materials for electronics .
In terms of experimental procedures, the specific methods of application would depend on the particular reaction being carried out. Generally, the catalyst would be added to a solution of the reactants under the appropriate conditions (e.g., temperature, pressure, solvent), and the reaction would be allowed to proceed for a certain amount of time. The progress of the reaction might be monitored using various analytical techniques, and the final product would be isolated and purified using standard procedures in organic chemistry .
As for the results or outcomes obtained, again, this would depend on the specific reaction being carried out. In general, the use of a catalyst like Dichloro(1,2-diaminoethane)palladium can increase the efficiency of a reaction, leading to higher yields of the desired product .
-
Catalyst for C-C Coupling Reactions
- Dichloro(1,2-diaminoethane)palladium is used as a catalyst for carbon-carbon (C-C) coupling reactions . These reactions are fundamental in organic chemistry and are used to form new carbon-carbon bonds, which is crucial in the synthesis of many chemical compounds .
- The compound is particularly used in Sonogashira coupling, a type of cross-coupling reaction . This reaction is used to create carbon-carbon bonds between an aryl or vinyl halide and an alkyne .
-
Formation of Host-Guest Complexes
-
Synthesis of Metallacalix[n]arenes
-
Ring-in-Ring Complex Formation
-
Metal Binding with Glycose Phosphates
-
Catalyst for Synthesis of Imidazo[2,1-b][1,3]thiazole
-
Catalyst for Sonogashira Coupling Reactions
-
Formation of Ring-in-Ring Complex
-
Metal Binding with Glycose Phosphates
-
Synthesis of Mixed-Metal, Mixed-Pyrimidine Self-Assembling Metallacalix[n]arenes
Safety And Hazards
Eigenschaften
IUPAC Name |
dichloropalladium;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH.Pd/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYKJANQVKIYPJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(1,2-diaminoethane)palladium | |
CAS RN |
15020-99-2 | |
| Record name | (Ethylenediamine)palladium(II) Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
